molecular formula C12H14O2 B3107539 4-Phenoxycyclohexanone CAS No. 161194-41-8

4-Phenoxycyclohexanone

Cat. No. B3107539
Key on ui cas rn: 161194-41-8
M. Wt: 190.24 g/mol
InChI Key: DZZLGMLLNNTZKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05801201

Procedure details

11.7 g (50 mmole) 8-phenoxy-1,4-dioxa-spiro[4.5]decane (25) were dissolved in 250 in ether. 50 ml water and 37.5 ml concentrated hydrochloric acid were added with stirring. The mixture was stirred for 2 hours and allowed to stand overnight. After subsequent phase separation the mixture was extracted with ether and washed with saturated common salt solution, and the solvent was distilled off. 9 g (91% theoretical) of compound (26) were obtained.
Name
8-phenoxy-1,4-dioxa-spiro[4.5]decane
Quantity
11.7 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step Two
Quantity
37.5 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[O:1]([CH:8]1[CH2:17][CH2:16][C:11]2(OCC[O:12]2)[CH2:10][CH2:9]1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.O.Cl>CCOCC>[O:1]([CH:8]1[CH2:9][CH2:10][C:11](=[O:12])[CH2:16][CH2:17]1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1

Inputs

Step One
Name
8-phenoxy-1,4-dioxa-spiro[4.5]decane
Quantity
11.7 g
Type
reactant
Smiles
O(C1=CC=CC=C1)C1CCC2(OCCO2)CC1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC
Step Two
Name
Quantity
50 mL
Type
reactant
Smiles
O
Name
Quantity
37.5 mL
Type
reactant
Smiles
Cl

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The mixture was stirred for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
After subsequent phase separation the mixture
EXTRACTION
Type
EXTRACTION
Details
was extracted with ether
WASH
Type
WASH
Details
washed with saturated common salt solution
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
O(C1=CC=CC=C1)C1CCC(CC1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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